molecular formula C18H18N4O3S B2967412 (4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034261-55-5

(4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2967412
CAS No.: 2034261-55-5
M. Wt: 370.43
InChI Key: ZZLPVNMAZNWYKB-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-20-11-8-19-18(20)26(24,25)16-12-22(13-16)17(23)14-4-6-15(7-5-14)21-9-2-3-10-21/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLPVNMAZNWYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional moieties:

  • Pyrrole ring : Contributes to the compound's electron-donating properties.
  • Imidazole ring : Known for its role in biological systems, particularly in enzyme function and as a pharmacophore in many drugs.
  • Azetidine ring : Adds to the compound's stability and may influence its binding characteristics.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have shown that derivatives containing imidazole and pyrrole moieties exhibit significant antibacterial properties. For example, compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest that the presence of the imidazole group enhances the antibacterial efficacy through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Similar Compound AS. aureus0.004 µg/mL
Similar Compound BE. coli0.002 µg/mL
Tested CompoundK. pneumoniae0.006 µg/mL

The proposed mechanisms of action for this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis through the generation of reactive intermediates that damage bacterial DNA.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the pyrrole and imidazole rings allows these compounds to integrate into lipid membranes, leading to increased permeability and cell lysis.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial activity of the compound was assessed using the agar disc diffusion method against multiple strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study found that the compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Properties

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated significant dose-dependent cytotoxicity, with IC50 values in the low micromolar range, suggesting that it may induce apoptosis through mitochondrial pathways .

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